molecular formula C15H24N2O B7057648 1-(Furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane

1-(Furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane

Cat. No.: B7057648
M. Wt: 248.36 g/mol
InChI Key: UVEUBSGOWNJLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane is a heterocyclic compound that features a furan ring and a pyrrolidine ring connected through an azepane moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and pyrrolidine rings endows it with unique chemical properties that can be exploited in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of 1,4-dihydroxy compounds.

    Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized by the reduction of pyrrole or by the cyclization of 1,4-diamines.

    Coupling of Furan and Pyrrolidine Rings: The furan and pyrrolidine rings are coupled through an azepane moiety. This can be achieved by reacting furan-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of coupling reagents such as DMT/NMM/TsO− or EDC can facilitate the formation of the desired product under mild conditions .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

Major Products

    Oxidation: Furan-2-carboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

1-(Furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane involves its interaction with biological targets through the furan and pyrrolidine rings. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity to its molecular targets, leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simple furan derivative with antibacterial properties.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with various biological activities.

    Tetrahydrofuran: A reduced form of furan with applications in organic synthesis.

Uniqueness

1-(Furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane is unique due to the combination of the furan and pyrrolidine rings, which provides a distinct set of chemical properties and biological activities. This combination allows for versatile applications in medicinal chemistry and organic synthesis, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-2-10-17(9-1)14-5-3-8-16(11-7-14)13-15-6-4-12-18-15/h4,6,12,14H,1-3,5,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEUBSGOWNJLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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